
Elubrixin HCl
描述
Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.
科学研究应用
Scientific Research Applications
-
Inflammatory Diseases
- Inflammatory Bowel Disease (IBD) : Elubrixin HCl has shown promise in preclinical models for reducing inflammation associated with IBD. Studies indicate that CXCR2 antagonism can decrease leukocyte infiltration into the gut, thereby alleviating symptoms and tissue damage associated with this condition .
- Airway Inflammation : Research has demonstrated that this compound can effectively reduce airway inflammation in models of asthma. By inhibiting CXCR2, the compound limits the recruitment of neutrophils and other inflammatory cells to the airways .
-
Cancer Research
- Tumor Microenvironment : CXCR2 is known to influence tumor progression by modulating the immune landscape within tumors. This compound's ability to inhibit CXCR2 may help reshape the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies .
- Metastasis : Studies suggest that targeting CXCR2 with this compound can impede metastatic processes by reducing tumor cell migration and invasion capabilities .
- Neurological Disorders
Case Study 1: Elubrixin in Asthma Management
A study investigated the effects of this compound on asthma models, demonstrating significant reductions in airway hyperresponsiveness and inflammation markers. The findings suggest that CXCR2 antagonism could be an effective strategy for managing asthma exacerbations.
Case Study 2: Impact on IBD
In a controlled trial involving animal models of IBD, treatment with this compound resulted in decreased mucosal inflammation and improved histological scores compared to untreated controls. This underscores its potential as a therapeutic agent in IBD management.
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Inflammatory Bowel Disease | Inhibition of leukocyte migration | Reduced inflammation and tissue damage |
Airway Inflammation | Decreased neutrophil recruitment | Alleviated symptoms in asthma models |
Cancer | Modulation of tumor microenvironment | Impeded tumor progression and metastasis |
Neurological Disorders | Mitigation of neuroinflammation | Potential benefits in neurodegenerative conditions |
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Elubrixin HCl in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard methods. Ensure calibration curves are validated using spiked matrices (e.g., plasma or tissue homogenates) to account for matrix effects. Include internal standards (e.g., deuterated analogs) to improve precision . For reproducibility, document chromatographic conditions (column type, mobile phase pH, flow rate) and limit of detection (LOD) in supplementary materials .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (e.g., 60% RH) to determine degradation kinetics. Monitor for hydrolysis or oxidation products using Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) .
Q. What in vitro models are suitable for preliminary efficacy testing of this compound?
- Methodological Answer : Use cell lines expressing the target receptor/enzyme (e.g., HEK-293 for GPCR studies). Include dose-response curves (logarithmic concentrations) and negative controls (vehicle-only). Normalize data to housekeeping genes (e.g., GAPDH) and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer :
- Step 1 : Audit experimental variables (e.g., solubility in media vs. physiological buffers, protein binding effects).
- Step 2 : Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate free drug concentrations in vitro with tissue exposure in vivo .
- Step 3 : Validate findings via knock-out animal models or receptor-binding assays to confirm target engagement .
- Example Table:
Variable | In Vitro Conditions | In Vivo Conditions |
---|---|---|
Solubility | DMSO/PBS | Plasma proteins |
Exposure time | 24–72 hours | Chronic dosing |
Metabolite interference | None | Liver CYP450 enzymes |
Q. What strategies optimize the synthesis of this compound to minimize impurities?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to test reaction parameters (temperature, catalyst ratio, solvent polarity). Monitor intermediates via thin-layer chromatography (TLC) .
- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC. Characterize impurities (>0.1%) using high-resolution mass spectrometry (HRMS) .
Q. How can researchers address low reproducibility in this compound’s pharmacokinetic parameters across studies?
- Methodological Answer :
- Standardization : Adopt harmonized protocols for animal fasting, dosing routes, and blood sampling times .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate data across studies. Report variability as coefficient of variation (CV) with forest plots .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for dose-dependent toxicity studies of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate LD₅₀. Use Kaplan-Meier survival curves for time-to-event data. Include sensitivity analyses to exclude outliers (>2 SD from mean) .
Q. How should researchers validate computational predictions of this compound’s binding affinity?
- Methodological Answer :
- In Silico : Perform molecular dynamics simulations (e.g., GROMACS) with explicit solvent models.
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare results with docking scores (RMSD <2.0 Å) .
Q. Ethical and Regulatory Considerations
Q. What documentation is critical for regulatory compliance in preclinical studies of this compound?
- Methodological Answer : Include in the Investigator’s Brochure:
- Chemical identity (IUPAC name, CAS number).
- Batch-specific purity certificates.
- Toxicity profiles (acute, subchronic) per ICH M3(R2) guidelines .
Q. Contradiction Analysis Framework
属性
CAS 编号 |
688763-65-7 |
---|---|
分子式 |
C17H18Cl3FN4O4S |
分子量 |
499.8 g/mol |
IUPAC 名称 |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H |
InChI 键 |
AYSVMKUSGQQRHL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
规范 SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。